4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
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Description
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Fmoc-4-Amc-OH, also known as 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, is primarily used as a linker in solid-phase peptide synthesis . It is used to construct various biologically active conjugates, including many Antibody-Drug Conjugates .
Mode of Action
The Fmoc group in Fmoc-4-Amc-OH is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of Fmoc-4-Amc-OH’s action is the successful synthesis of peptides of significant size and complexity . This is achieved through the Fmoc group’s ability to protect amines during synthesis and then be rapidly removed by base .
Action Environment
The action of Fmoc-4-Amc-OH is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group and its subsequent removal are thus influenced by the chemical environment in which the synthesis takes place.
Biochemical Analysis
Biochemical Properties
The role of Fmoc-4-Amc-OH in biochemical reactions is primarily as a protecting group for amines . It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is largely dependent on the specific context of the biochemical reaction .
Cellular Effects
It is known that the compound plays a crucial role in peptide synthesis, which is a fundamental cellular process .
Molecular Mechanism
At the molecular level, Fmoc-4-Amc-OH exerts its effects through its role as a protecting group for amines . It binds to amines, protecting them from unwanted reactions during the process of peptide synthesis . This protection is temporary and can be removed by base .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-4-Amc-OH can change over time. For instance, during peptide synthesis, the Fmoc group is initially added to protect amines, but it is later removed to allow for further reactions . The compound is stable under normal conditions .
Metabolic Pathways
Fmoc-4-Amc-OH is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process, although the specific enzymes and cofactors it interacts with can vary depending on the context of the reaction .
Transport and Distribution
Given its role in peptide synthesis, it is likely that it is transported to the sites where these reactions occur .
Subcellular Localization
The subcellular localization of Fmoc-4-Amc-OH is likely to be dependent on the specific context of the peptide synthesis reaction it is involved in . It could be directed to specific compartments or organelles based on the needs of the reaction .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMIBGARTUSGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167690-53-1 |
Source
|
Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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